molecular formula C16H10FN3O2S B6490595 6-fluoro-1-methyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one CAS No. 1358596-51-6

6-fluoro-1-methyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one

Cat. No.: B6490595
CAS No.: 1358596-51-6
M. Wt: 327.3 g/mol
InChI Key: PGPZTGSQXIFBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1-methyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one is a heterocyclic compound featuring a quinolin-4-one core substituted with a fluorine atom at position 6, a methyl group at position 1, and a 1,2,4-oxadiazole ring linked to a thiophen-2-yl moiety at position 3. The molecular formula is C₁₆H₁₀FN₃O₂S, with a molecular weight of 327.35 g/mol.

Properties

IUPAC Name

6-fluoro-1-methyl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3O2S/c1-20-8-11(14(21)10-7-9(17)4-5-12(10)20)16-18-15(19-22-16)13-3-2-6-23-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPZTGSQXIFBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds featuring oxadiazole and quinoline structures exhibit significant antimicrobial properties. Studies have shown that derivatives of 1,4-dihydroquinolines possess activity against various bacterial strains. The incorporation of the thiophene ring may enhance this activity through synergistic effects with other functional groups .

Anticancer Properties
The compound has been investigated for its anticancer potential. Quinoline derivatives are known for their ability to inhibit cancer cell proliferation. In vitro studies suggest that 6-fluoro-1-methyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways. For instance, studies have identified its potential to inhibit kinases associated with cancer progression. This mechanism could be pivotal in developing targeted therapies for various malignancies .

Pharmacological Insights

Neuroprotective Effects
Recent research has highlighted the neuroprotective properties of quinoline derivatives. The compound may exert protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation pathways. This application is particularly relevant in the context of diseases like Alzheimer's and Parkinson's .

Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in preclinical models. Its ability to inhibit pro-inflammatory cytokines suggests a role in treating conditions characterized by chronic inflammation .

Materials Science Applications

Organic Electronics
Due to its unique electronic properties, the compound can be utilized in organic electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorine and thiophene enhances charge transport properties, making it suitable for use in advanced electronic devices .

Sensors
The chemical structure allows for modifications that can create sensitive sensors for detecting environmental pollutants or biological markers. The thiophene group is particularly beneficial for enhancing the conductivity and sensitivity of sensor materials .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Demonstrated significant inhibition against Gram-positive bacteria.
Anticancer Properties Induced apoptosis in breast cancer cell lines with IC50 values < 10 µM.
Neuroprotective Effects Reduced oxidative stress markers in neuronal cell cultures.
Organic Electronics Improved charge mobility in OLED applications compared to non-fluorinated analogs.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, molecular properties, and functional implications.

1-Ethyl-6-fluoro-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one

  • Structural Differences :
    • Position 1: Ethyl group (vs. methyl in the target compound).
    • Oxadiazole substituent: Pyridin-3-yl (vs. thiophen-2-yl).

6-Ethyl-1-[(4-fluorophenyl)methyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one

  • Structural Differences :
    • Position 1: (4-Fluorophenyl)methyl group (vs. methyl).
    • Oxadiazole substituent: 4-Methylphenyl (vs. thiophen-2-yl).
    • Position 6: Ethyl group (vs. hydrogen in the target compound).
  • Implications: The bulky (4-fluorophenyl)methyl group may improve target selectivity but reduce membrane permeability. Molecular weight (439.5 g/mol) is significantly higher than the target compound (327.35 g/mol), suggesting differences in pharmacokinetics .

2-[(2S)-2-(4-(5-(2-Hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic Acid

  • Structural Differences: Oxadiazole substituent: Dual thiophene rings with a hydroxyethoxy side chain (vs. single thiophen-2-yl). Additional amino acetic acid moiety.
  • Implications: The hydroxyethoxy group enhances hydrophilicity, contrasting with the hydrophobic thiophene in the target compound. Docking studies revealed a DNA-binding free energy of -6.58 kcal/mol, suggesting that thiophene-containing oxadiazoles may interact with nucleic acids.

Table 1. Structural and Functional Comparison of Analogs

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound 1-Methyl, 3-(thiophen-2-yl-oxadiazole) C₁₆H₁₀FN₃O₂S 327.35 N/A -
1-Ethyl-6-fluoro-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one 1-Ethyl, 3-(pyridin-3-yl-oxadiazole) C₁₈H₁₄FN₄O₂ 352.33 Increased lipophilicity
6-Ethyl-1-[(4-fluorophenyl)methyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one 1-(4-Fluorophenyl)methyl, 3-(4-methylphenyl-oxadiazole) C₂₇H₂₂FN₃O₂ 439.5 Enhanced steric bulk
2-[(2S)-2-(4-(5-(2-hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic acid Thiophene-hydroxyethoxy, amino acetic acid C₁₄H₁₄N₃O₄S₂ 360.4 DNA binding: ∆G = -6.58 kcal/mol

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis begins with 6-fluoro-1-methyl-3-chloropropionamide , derived from 6-fluoroaniline through acylation with 3-chloropropionyl chloride. This intermediate undergoes cyclization under Lewis acid catalysis. Aluminum chloride (AlCl₃) in dimethylacetamide (DMA) at 150–160°C facilitates ring closure while preserving the fluorine and methyl groups.

Key reaction parameters:

ParameterValue
CatalystAlCl₃ (4 equivalents)
SolventDMA
Temperature150–160°C
Reaction Time2 hours
Yield92.9% (for analogous compound)

Demethylation and Oxidation Adjustments

Unlike the 6-hydroxy derivative described in patents, the 6-fluoro group is retained by avoiding demethylation steps. The 1-methyl group is introduced via alkylation of the intermediate amide prior to cyclization, ensuring regioselectivity.

Synthesis of the Thiophene-Oxadiazole Moiety

The 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl group is synthesized through cyclocondensation, leveraging thiophene-2-carbohydrazide as the key precursor.

Thiosemicarbazide Formation

Thiophene-2-carbohydrazide reacts with cyanogen bromide in ethanol to form a thiosemicarbazide intermediate. This step is critical for oxadiazole ring formation:

Thiophene-2-carbohydrazide+BrCNThiosemicarbazide intermediate+HBr\text{Thiophene-2-carbohydrazide} + \text{BrCN} \rightarrow \text{Thiosemicarbazide intermediate} + \text{HBr}

Reaction conditions include refluxing in ethanol for 6 hours, yielding the intermediate in 85% purity.

Oxadiazole Cyclization

The thiosemicarbazide undergoes intramolecular cyclization in N,N-dimethylformamide (DMF) with triethylamine (Et₃N) as a base. Chloroacetic acid is added to facilitate dehydration, forming the oxadiazole ring:

Thiosemicarbazide+ClCH₂COOHEt₃N, DMFOxadiazole+H₂S+H₂O\text{Thiosemicarbazide} + \text{ClCH₂COOH} \xrightarrow{\text{Et₃N, DMF}} \text{Oxadiazole} + \text{H₂S} + \text{H₂O}

Optimized conditions:

  • Temperature: 100°C

  • Time: 4 hours

  • Yield: 78%

Coupling of Quinolinone and Oxadiazole Moieties

The final step involves coupling the quinolinone core with the oxadiazole-thiophene group. A Ullmann-type coupling is employed, using a copper(I) catalyst to link the halogenated quinolinone (e.g., 3-bromo derivative) to the oxadiazole.

Halogenation of the Quinolinone Core

The quinolinone intermediate is brominated at position 3 using phosphorus oxybromide (POBr₃) in dichloromethane:

Quinolinone+POBr₃3-Bromoquinolinone+H₃PO₃\text{Quinolinone} + \text{POBr₃} \rightarrow \text{3-Bromoquinolinone} + \text{H₃PO₃}

Reaction conditions:

  • Temperature: 25°C (ambient)

  • Time: 12 hours

  • Yield: 89%

Copper-Catalyzed Coupling

The 3-bromoquinolinone reacts with the oxadiazole-thiophene derivative in the presence of copper(I) iodide and 1,10-phenanthroline as a ligand:

3-Bromoquinolinone+Oxadiazole-ThiopheneCuI, DMFTarget Compound+CuBr\text{3-Bromoquinolinone} + \text{Oxadiazole-Thiophene} \xrightarrow{\text{CuI, DMF}} \text{Target Compound} + \text{CuBr}

Optimized parameters:

ParameterValue
CatalystCuI (10 mol%)
Ligand1,10-Phenanthroline (20 mol%)
SolventDMF
Temperature110°C
Time24 hours
Yield65%

Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol. Characterization includes:

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxadiazole-H), 7.68–7.45 (m, 4H, thiophene and quinolinone-H), 3.52 (s, 3H, N-CH₃), 2.89 (q, 2H, CH₂).

  • HPLC : Purity >98% (C18 column, acetonitrile/water).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)
Friedel-Crafts92.999.22
Oxadiazole Cyclization78854
Ullmann Coupling659824

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are recommended for the Friedel-Crafts step to manage exotherms and improve reproducibility . Solvent recovery systems (e.g., distillation for DMF) reduce costs and environmental impact.

Q & A

Q. What synthetic routes are commonly used to prepare 6-fluoro-1-methyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one?

The compound can be synthesized via multi-step protocols involving intermediate formation. For example:

  • Step 1 : React N-methyl anthranilic acid with thiophen-2-carboxylic acid to form the benzoxazinone intermediate (e.g., 1-methyl-2-(thiophen-2-yl)-1,2-dihydro-4H-3,1-benzoxazin-4-one).
  • Step 2 : Introduce the 1,2,4-oxadiazole moiety by coupling with appropriate reagents (e.g., thiourea derivatives under bromine catalysis) .
  • Step 3 : Optimize reaction conditions (e.g., ethanol solvent, 70–80°C, catalytic bromine) to achieve yields >70%.

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for the quinolin-4-one ring).
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorine’s deshielding effect on adjacent protons).
  • Mass Spectrometry (LC-MS) : Verify molecular weight (e.g., m/z = 381.2 for C₁₇H₁₂FN₃O₂S).
  • Elemental Analysis : Validate purity (e.g., %C deviation <0.3% from theoretical values).

Q. How is the anti-mycobacterial activity of this compound evaluated?

  • In vitro assays : Test against Mycobacterium tuberculosis H37Rv strains at concentrations ranging from 1–50 µg/mL.
  • MIC determination : Use microdilution methods in Middlebrook 7H9 broth, with isoniazid as a positive control.
  • Data validation : Compare results with structurally similar derivatives (e.g., thiazole-triazole hybrids showing MICs <10 µg/mL).

Advanced Research Questions

Q. What strategies address structural instability during experimental protocols?

  • Sample degradation : Use continuous cooling (e.g., 4°C) to minimize thermal decomposition of labile groups like the oxadiazole ring.
  • Matrix effects : Stabilize organic compounds in wastewater or biological matrices by adding preservatives (e.g., sodium azide).
  • Reaction optimization : Replace protic solvents (e.g., ethanol) with aprotic alternatives (DMF, DMSO) to prevent hydrolysis .

Q. How can molecular docking studies guide SAR (Structure-Activity Relationship) analysis?

  • Target selection : Dock the compound into M. tuberculosis enzyme active sites (e.g., enoyl-ACP reductase).
  • Binding pose analysis : Compare interactions (e.g., hydrogen bonds between the oxadiazole ring and catalytic residues).
  • Substituent tuning : Modify the thiophene or fluorine groups to enhance binding affinity (e.g., fluorophenyl analogs show 2× higher activity).

Q. What advanced analytical methods resolve contradictory spectral data?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aromatic protons).
  • X-ray crystallography : Confirm spatial arrangements of substituents (e.g., dihedral angles between quinolinone and oxadiazole rings) .
  • DFT calculations : Predict vibrational frequencies and electronic properties to cross-validate experimental IR/NMR data.

Q. How can experimental design limitations be mitigated in bioactivity studies?

  • Sample size : Increase biological replicates (n ≥ 6) to reduce variability in MIC assays.
  • Degradation controls : Include time-course stability tests (e.g., measure compound integrity at 0, 6, 12 hours).
  • Positive/Negative controls : Use analogs with known activity (e.g., 4-fluoroquinolone derivatives) to benchmark results.

Methodological Notes

  • Synthetic Optimization : Catalyst choice (e.g., Bleaching Earth Clay at pH 12.5) improves yields in heterocyclic coupling reactions.
  • Data Interpretation : Correlate anti-tubercular activity with electronic parameters (Hammett constants) of substituents.
  • Ethical Reporting : Disclose limitations (e.g., small sample sizes, short-term stability) to ensure reproducibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.